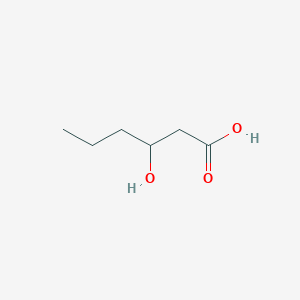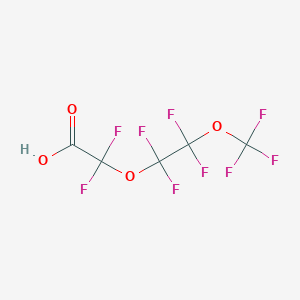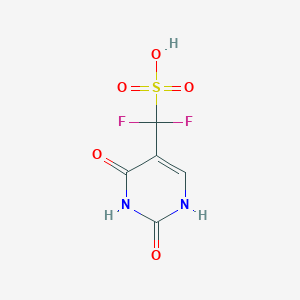
5-(Difluorosulfomethyl)uracil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(Difluorosulfomethyl)uracil is a compound with the molecular formula C5H4F2N2O5S and a molecular weight of 242.16 g/mol. It is a derivative of 5-Fluorouracil (5-FU), which is an antimetabolite drug widely used for the treatment of cancer .
Synthesis Analysis
A series of six novel 5-fluorouracil derivatives were synthesized and their structures confirmed by 1H- and 13C-NMR, MS and elemental analysis . The synthesis of 5-fluorouracil and its prodrugs has been extensively studied .Molecular Structure Analysis
The molecular structure of 5-(Difluorosulfomethyl)uracil and its derivatives have been confirmed by 1H- and 13C-NMR, MS and elemental analysis .Chemical Reactions Analysis
The oxidation of 5-fluorouracil by O2•− or HO2• in water is feasible through a proton-coupled electron transfer (PCET) mechanism . A concerted PCET pathway between 5-fluorouracil and HO2• preformed via the protonation of O2•− is proposed .Mechanism of Action
Future Directions
Over the past 20 years, increased understanding of the mechanism of action of 5-FU has led to the development of strategies that increase its anticancer activity . Emerging technologies, such as DNA microarray profiling, have the potential to identify novel genes that are involved in mediating resistance to 5-FU . These target genes might prove to be therapeutically valuable as new targets for chemotherapy, or as predictive biomarkers of response to 5-FU-based chemotherapy .
properties
IUPAC Name |
(2,4-dioxo-1H-pyrimidin-5-yl)-difluoromethanesulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F2N2O5S/c6-5(7,15(12,13)14)2-1-8-4(11)9-3(2)10/h1H,(H,12,13,14)(H2,8,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANUTZYGVCHGSQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)C(F)(F)S(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F2N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00166498 |
Source


|
| Record name | 5-(Difluorosulfomethyl)uracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00166498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Difluorosulfomethyl)uracil | |
CAS RN |
158698-42-1 |
Source


|
| Record name | 5-(Difluorosulfomethyl)uracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158698421 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(Difluorosulfomethyl)uracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00166498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

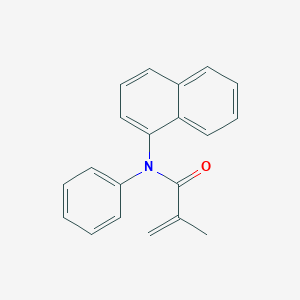
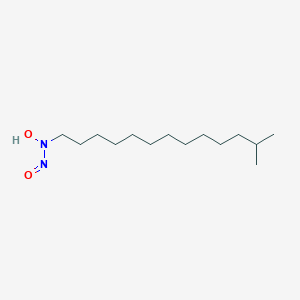
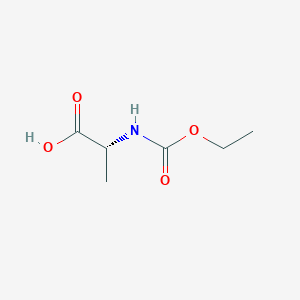
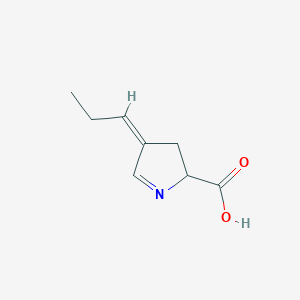

![3',6'-Bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid](/img/structure/B118398.png)
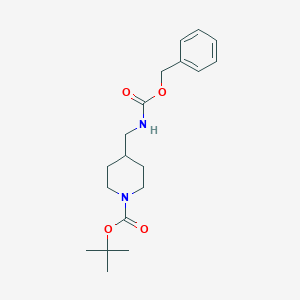
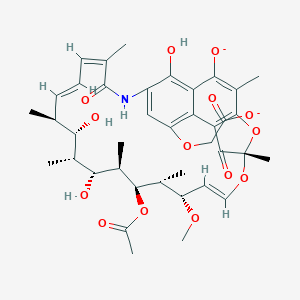
![25,26,27,28-Tetrapropoxycalix[4]arene](/img/structure/B118408.png)
![N-[3-[2-(3-Benzyl-2,5-dioxoimidazolidine-1-yl)-4,4-dimethyl-1,3-dioxopentylamino]-4-methoxyphenyl]octadecanamide](/img/structure/B118410.png)


